molecular formula C13H18Cl2N2O2 B1681458 Sarcolysin CAS No. 531-76-0

Sarcolysin

Cat. No. B1681458
CAS RN: 531-76-0
M. Wt: 305.2 g/mol
InChI Key: SGDBTWWWUNNDEQ-UHFFFAOYSA-N
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Description

Sarcolysin, also known as melphalan, has a broad spectrum of antitumor activity and is used in the treatment of multiple myeloma, ovarian cancer, breast cancer, and neuroblastoma . Its cytotoxic effect is associated with alkylation of the structural elements of DNA (purines, pyrimidines) and RNA (to a lesser extent) .


Synthesis Analysis

The conditions for the preparation of a drug formulation based on the lipid derivative of sarcolysin embedded in phospholipid nanoparticles have been optimized . The drug is an ultra-thin emulsion with a light transmittance above 80% and a particle size of not more than 50 nm .


Molecular Structure Analysis

The primary action of sarcolysin on the molecular structure of DNA may be expressed by weakening of the phosphoester bonds with the subsequent formation of single breaks in the polynucleotide chains of DNA .


Chemical Reactions Analysis

Sarcolysin has been used in multicomponent reactions to rapidly build versatile scaffolds . Some of the synthesized compounds exhibit interesting biological activities and constitute a new hope for anticancer agents .


Physical And Chemical Properties Analysis

Sarcolysin has a molecular formula of C13H18Cl2N2O2 and a molecular weight of 305.20 g/mol . It appears as tiny needles when derived from methanol .

Scientific Research Applications

Pharmacokinetic Improvements and Antitumor Effects

  • Sarcolysin, an antitumor agent, has been studied for its improved therapeutic properties when embedded in phospholipid nanoparticles. These nanoparticles, less than 30 nm in size, have shown enhanced pharmacokinetic parameters in mice, including a higher initial level in the blood and prolonged circulation. This form of Sarcolysin, known as "Sarcolysin-NP," exhibited significant antitumor effects in mice with lymphocytic leukemia and adenocarcinoma of the mammary gland, outperforming the free substance of Sarcolysin. The study also highlighted the lower toxicity of Sarcolysin-NP compared to commercial preparations of free Sarcolysin (Tereshkina et al., 2021).

Development of New Injection Forms of Cytostatics

  • Research has focused on creating new medicinal forms of cytostatics, including Sarcolysin, to address issues like high toxicity and low therapeutic index. Sarcolysin, an antimetabolite targeting amino acid metabolism in tumor cells, has been used in various therapies since 1956. The development of new injection forms for intravenous and intraperitoneal administration has been a significant area of research, aiming to improve dosing accuracy, bioaccessibility, and ease of use (Oborotova et al., 2001).

Nano-Sized Drug Delivery Systems

  • Efforts have been made to develop nano-sized drug delivery systems for Sarcolysin. The focus has been on the synthesis and biological activity of nanocarriers compared to unmodified drugs. Particularly, liposomes containing lipid derivatives of Sarcolysin have been studied for their structure and efficacy. These innovations aim to improve the effectiveness of Sarcolysin in treating tumors (Krasnov et al., 2013).

Comparative Studies with Melphalan

  • Comparative studies have been conducted between Sarcolysin and Melphalan, another antitumor drug. Research has explored the cytotoxic activities of these drugs in various formulations and against different cancer cell lines. Understanding the differential effects and potencies of these drugs has been critical in optimizing cancer treatment strategies (Gullbo et al., 2003).

Fluorescently-Labelled Sarcolysin Derivatives

  • The synthesis of fluorescent probes based on Sarcolysin derivatives has been investigated. These probes are used to study the intracellular trafficking and metabolism of Sarcolysin and its derivatives, expanding the understanding of the drug's mechanism of action at the cellular level (Boldyrev et al., 2004).

Safety And Hazards

Sarcolysin can cause severe irritation of the eyes and mucous membranes; bone marrow depression, hypocalcemia, and reversible lung damage . It is also suspected of damaging fertility or the unborn child .

Future Directions

There are promising results from emerging studies in novel and targeted agents for the treatment of liposarcoma . Oncolytic virotherapy, which selectively replicates in and destroys tumor cells while leaving normal cells undamaged, is also a promising future direction .

properties

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Record name D,L-SARCOLYSIN
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DSSTOX Substance ID

DTXSID9031569
Record name Merphalan
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Molecular Weight

305.20 g/mol
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Physical Description

Tiny needles (from methanol). (NTP, 1992)
Record name D,L-SARCOLYSIN
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Product Name

Sarcolysin

CAS RN

531-76-0, 148-82-3, 13045-94-8
Record name D,L-SARCOLYSIN
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Record name 4-[Bis(2-chloroethyl)amino]phenylalanine
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Record name Sarcolysin [INN]
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Record name melphalan
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Record name Medphalan
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Record name Merphalan
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Record name SARCOLYSIN
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Melting Point

356 to 358 °F (decomposes) (NTP, 1992)
Record name D,L-SARCOLYSIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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